molecular formula C16H15N3OS B6061164 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline

4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline

Cat. No. B6061164
M. Wt: 297.4 g/mol
InChI Key: YUAMMVWPCXOKPR-UHFFFAOYSA-N
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Description

4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline, also known as MOT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of oxadiazole derivatives and has been studied extensively due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antimicrobial activity against a range of bacteria and fungi. Studies have also suggested that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline may have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, its wide range of pharmacological activities makes it a versatile compound for studying various biological processes. However, one limitation of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline. One area of interest is the development of novel derivatives of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline and its potential as a therapeutic agent for various diseases. Finally, the use of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline as a scaffold for the development of new drugs is an area of research that holds significant promise.

Synthesis Methods

4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can be synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-methylbenzohydrazide. The resulting compound is then reacted with thioacetic acid to form 2-methylbenzothioamide. Finally, the reaction of 2-methylbenzothioamide with 5-(2-bromoethyl)-1,3,4-oxadiazole leads to the formation of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline.

Scientific Research Applications

4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Studies have shown that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-4-2-3-5-14(11)16-19-18-15(20-16)10-21-13-8-6-12(17)7-9-13/h2-9H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAMMVWPCXOKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)CSC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline

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